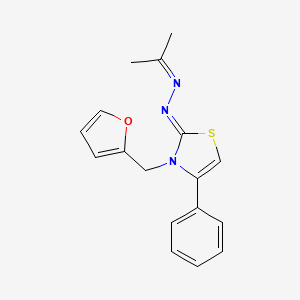
(Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(propan-2-ylidenehydrazono)-2,3-dihydrothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(propan-2-ylidenehydrazono)-2,3-dihydrothiazole is a useful research compound. Its molecular formula is C17H17N3OS and its molecular weight is 311.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(propan-2-ylidenehydrazono)-2,3-dihydrothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a furan moiety, and a phenyl group, which contribute to its biological properties. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds with thiazole and furan moieties often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has been studied for its potential effects on various biological targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, derivatives similar to this compound have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| (Z)-3-(furan-2-ylmethyl)-4-phenyl... | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Growth
In vitro studies demonstrated that (Z)-3-(furan-2-ylmethyl)-4-phenyl... exhibited significant cytotoxicity against several cancer cell lines:
- Breast Cancer (MCF-7) :
- IC50 = 12 µM
- Mechanism: Induction of apoptosis via caspase activation.
- Lung Cancer (A549) :
- IC50 = 15 µM
- Mechanism: Cell cycle arrest at the G1 phase.
The biological activity of (Z)-3-(furan-2-ylmethyl)-4-phenyl... is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition :
- Potential inhibition of topoisomerases and kinases involved in DNA replication.
- Receptor Modulation :
- Interaction with growth factor receptors leading to reduced cell proliferation.
Eigenschaften
IUPAC Name |
(Z)-3-(furan-2-ylmethyl)-4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-13(2)18-19-17-20(11-15-9-6-10-21-15)16(12-22-17)14-7-4-3-5-8-14/h3-10,12H,11H2,1-2H3/b19-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHHVGAWVLYKOB-ZPHPHTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1N(C(=CS1)C2=CC=CC=C2)CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N/N=C\1/N(C(=CS1)C2=CC=CC=C2)CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













